molecular formula C13H8Cl3N3O3 B11102948 2,6-dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide

2,6-dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B11102948
M. Wt: 360.6 g/mol
InChI Key: YVICCLLVYRIDFR-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a nitro group attached to a pyridine ring. Its molecular formula is C13H8Cl3N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dichloropyridine with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: 2,6-dichloro-N-(4-chlorophenyl)-4-methyl-5-aminopyridine-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-dichloro-4-methyl-5-nitropyridine-3-carboxylic acid and 4-chloroaniline.

Scientific Research Applications

2,6-Dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The nitro group and chlorine atoms play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups and its structural configuration. The presence of both nitro and amide groups, along with multiple chlorine atoms, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H8Cl3N3O3

Molecular Weight

360.6 g/mol

IUPAC Name

2,6-dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C13H8Cl3N3O3/c1-6-9(11(15)18-12(16)10(6)19(21)22)13(20)17-8-4-2-7(14)3-5-8/h2-5H,1H3,(H,17,20)

InChI Key

YVICCLLVYRIDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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